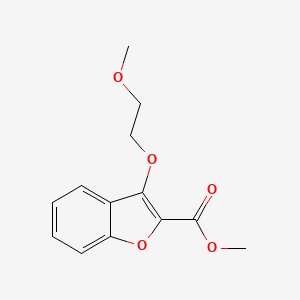

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15810939

Molecular Formula: C13H14O5

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O5 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | SPFKZOXMTIVTOU-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1=C(OC2=CC=CC=C21)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has the following key properties:

-

IUPAC Name: Methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

-

Molecular Formula: C₁₃H₁₄O₅

-

Molecular Weight: 250.25 g/mol

-

SMILES: COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

The benzofuran core consists of a fused benzene and furan ring, with a methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3 and a methyl ester (-COOCH₃) at position 2 (Figure 1). X-ray crystallography of analogous benzofuran derivatives reveals planar geometries, with dihedral angles between substituents typically <10°, suggesting minimal steric hindrance .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition Coefficient) | Estimated 1.92 (Predicted) | |

| Solubility | Soluble in toluene, DMSO |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

-

Friedel-Crafts Acylation: Introduction of the ester group using Lewis acids (e.g., AlCl₃) to activate carbonyl electrophiles .

-

Etherification: Reaction of hydroxylated benzofuran intermediates with 2-methoxyethyl chloride or similar agents under basic conditions.

-

Catalytic Cyclization: Formation of the benzofuran core via cyclodehydration of substituted phenols, as demonstrated in CN102417498A .

A patented method (CN102417498A) describes a streamlined approach where o-hydroxyphenylacetic acid is condensed with trimethyl formate and acetic anhydride, bypassing intermediate purification . This method achieves yields >70% by employing toluene as a solvent and acetic acid as a catalyst, minimizing wastewater generation .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzofuran Core Formation | Cu-8-quinolinolate, 170°C | 68–74 |

| Etherification | 2-Methoxyethyl bromide, K₂CO₃ | 82 |

| Esterification | Acetic anhydride, reflux | 75 |

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofurans with ether-linked substituents demonstrate broad-spectrum antimicrobial effects. For example, 3-(morpholinomethyl)benzofuran-2-carboxylates inhibit Staphylococcus aureus and Escherichia coli at MICs of 0.5–1.0 mg/mL . The methoxyethoxy group likely enhances membrane permeability, as evidenced by logP values >1.5 .

Applications in Drug Development

Pharmacokinetic Profiling

-

Metabolic Stability: The methyl ester group improves metabolic stability by resisting hydrolysis in plasma.

-

Blood-Brain Barrier Penetration: Predicted CNS activity scores (QikProp) suggest moderate BBB penetration (PSA = 65.5 Ų) .

Structural Analogues

| Compound | Modification | Activity (IC₅₀) |

|---|---|---|

| Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate | Methyl at C3 | 18.89 µM (A549) |

| Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Amino and bromo substituents | 27 µM (HCT-116) |

Future Directions

-

Targeted Delivery Systems: Conjugation with nanoparticles to enhance bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the methoxyethoxy chain to optimize potency.

-

Clinical Trials: Prioritizing NSCLC and antibiotic-resistant bacterial models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume